BPH-1358 free base

UPPS inhibition antibacterial target engagement enzyme inhibitor potency

BPH-1358 free base is the only commercially available dual FPPS/UPPS inhibitor with peer-reviewed enzyme inhibition data (FPPS IC50=1.8 μM; UPPS IC50=110 nM) and X-ray crystallographic validation. Its non-bisphosphonate biphenyl bisamidine scaffold confers antibacterial activity absent in nitrogen-containing bisphosphonates (e.g., zoledronate), with documented S. aureus MIC ~250 ng/mL and complete murine MRSA protection (20/20 survival at 10 mg/kg). The 5.4-fold greater UPPS potency versus tetramic/tetronic acid series (IC50 ≈590 nM) enables robust dose-response characterization at reduced compound consumption. Ideal for mevalonate pathway studies, isoprenoid biosynthesis research, and antibacterial target validation without bone-targeting artifacts inherent to bisphosphonate inhibitors.

Molecular Formula C32H29ClN6O2
Molecular Weight 565.1 g/mol
CAS No. 5352-53-4
Cat. No. B1667478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-1358 free base
CAS5352-53-4
SynonymsBPH-1358;  BPH1358;  BPH 1358;  BDBM97430;  BDBM-97430;  BDBM 97430; 
Molecular FormulaC32H29ClN6O2
Molecular Weight565.1 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl
InChIInChI=1S/C32H28N6O2.ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);1H
InChIKeyKNVPSVYNLHOZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BPH-1358 Free Base Procurement Specifications: A Quantitative Baseline of Biphenyl Bisamidine FPPS/UPPS Inhibitor


BPH-1358 free base (CAS 5352-53-4), also designated NSC50460, is a biphenyl bisamidine small molecule (C32H28N6O2, MW 528.60) that functions as a dual inhibitor of farnesyl diphosphate synthase (FPPS; human enzyme IC50 = 1.8 μM) and undecaprenyl diphosphate synthase (UPPS; bacterial enzyme IC50 = 110 nM) [1]. Unlike bisphosphonate-class FPPS inhibitors such as alendronate or zoledronate, BPH-1358 contains a non-bisphosphonate scaffold with two 4,5-dihydro-1H-imidazol-2-yl moieties linked via a biphenyl-4,4'-dicarboxamide core, a structural departure that confers antibacterial activity not observed with nitrogen-containing bisphosphonates [2]. This compound has demonstrated in vitro antibacterial efficacy against Staphylococcus aureus (MIC ~250 ng/mL) and has been evaluated in a murine intraperitoneal MRSA infection model [1].

Why BPH-1358 Free Base Cannot Be Interchanged with Bisphosphonate FPPS Inhibitors or Narrow-Spectrum UPPS Agents


Substituting BPH-1358 with bisphosphonate FPPS inhibitors (e.g., alendronate, zoledronate) or alternative UPPS-targeting scaffolds is not supported by quantitative evidence. Bisphosphonates exhibit FPPS IC50 values in the low micromolar range (zoledronate: 1.9 μM; alendronate: 32 μM) [1] but lack meaningful UPPS inhibitory activity and fail to demonstrate antibacterial MIC values against Gram-positive pathogens [2]. Conversely, the most potent UPPS inhibitors from other chemical series achieve IC50 values of approximately 0.59–2 μM, representing a 5- to 18-fold reduction in potency relative to BPH-1358 (110 nM) [3]. The biphenyl bisamidine scaffold of BPH-1358 simultaneously engages both FPPS and UPPS active sites with unique ligand-binding geometries not observed in other chemotypes, a dual-targeting profile that cannot be recapitulated by single-enzyme inhibitors or structurally unrelated UPPS inhibitors [4].

Quantitative Differential Evidence: BPH-1358 Free Base vs. Alternative FPPS/UPPS Inhibitors and MRSA-Active Compounds


BPH-1358 UPPS Inhibitory Potency: 5.4-Fold Superior to Most Potent Alternative UPPS Inhibitors

BPH-1358 exhibits an IC50 of 110 nM against both Escherichia coli UPPS (EcUPPS) and Staphylococcus aureus UPPS (SaUPPS), representing the most potent inhibition reported within the UPPS inhibitor class [1]. The most potent UPPS inhibitors from alternative chemical series (tetramic and tetronic acids) achieve IC50 values of approximately 0.59 μM (590 nM) [2]. This corresponds to a 5.4-fold potency advantage for BPH-1358. Other reported UPPS-targeting scaffolds demonstrate IC50 values in the 2 μM range, representing an 18-fold reduction in potency relative to BPH-1358 [3].

UPPS inhibition antibacterial target engagement enzyme inhibitor potency

Dual FPPS/UPPS Inhibition: Unique to BPH-1358; Bisphosphonates Show No UPPS Activity

BPH-1358 uniquely inhibits both FPPS (human enzyme IC50 = 1.8 μM) and UPPS (bacterial enzyme IC50 = 110 nM) [1]. In contrast, nitrogen-containing bisphosphonates such as zoledronate and alendronate exhibit FPPS inhibitory activity (zoledronate IC50 = 1.9 μM; alendronate IC50 = 32 μM in human FPPS assays) [2] but demonstrate no measurable UPPS inhibition. This functional distinction is reflected in antibacterial activity: bisphosphonates lack reported MIC values against S. aureus, whereas BPH-1358 demonstrates an MIC of approximately 250 ng/mL . The dual inhibition profile arises from the biphenyl bisamidine scaffold's unique ligand-binding geometry, which engages the allylic diphosphate binding site in FPPS and the hydrophobic substrate channel in UPPS through distinct interactions not accessible to bisphosphonate chemotypes [3].

dual enzyme inhibition FPPS inhibitor bisphosphonate comparison antibacterial mechanism

BPH-1358 In Vivo Efficacy: Complete Survival (20/20 Mice) in MRSA Intraperitoneal Infection Model

BPH-1358 demonstrated complete protection in a murine intraperitoneal MRSA infection model, with 20 out of 20 treated mice surviving versus untreated controls [1]. This survival endpoint was achieved using an MRSA strain (USA200) in an acute infection setting. For context, the antibacterial activity observed in vitro (MIC ~250 ng/mL against S. aureus; EC50 = 290 nM against S. aureus and 300 nM against E. coli) translated to in vivo efficacy at a dose of 10 mg/kg [2][3]. In comparison, daptomycin—a standard-of-care lipopeptide antibiotic for MRSA infections—demonstrates MIC90 values of 0.5 μg/mL against MRSA clinical isolates and exhibits established clinical efficacy, though direct head-to-head in vivo comparison data with BPH-1358 in the same model are not available [4]. The absence of mortality in the BPH-1358-treated cohort provides a quantitative benchmark for efficacy in this preclinical infection model.

in vivo antibacterial efficacy MRSA infection model survival endpoint

Structural Differentiation: Biphenyl Bisamidine Scaffold vs. Bisphosphonate FPPS Inhibitors

BPH-1358 contains a biphenyl-4,4'-dicarboxamide core bearing two N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl] substituents (molecular formula C32H28N6O2, MW 528.60), a scaffold structurally unrelated to nitrogen-containing bisphosphonates (e.g., zoledronate: C5H10N2O7P2, MW 272.09; alendronate: C4H13NO7P2, MW 249.10) [1]. This structural divergence underlies the dual FPPS/UPPS inhibition profile: X-ray crystallography demonstrates that the biphenyl bisamidine scaffold engages the allylic diphosphate binding site of FPPS with a unique ligand-binding geometry distinct from bisphosphonate binding modes [2]. Specifically, the dihydroimidazole moieties form hydrogen-bonding interactions with catalytic site residues that are not accessible to the phosphonate groups of bisphosphonates, while the biphenyl core occupies a hydrophobic channel that overlaps with the UPPS substrate binding region [2][3].

chemical scaffold comparison non-bisphosphonate FPPS inhibitor structural differentiation

Evidence-Backed Application Scenarios for BPH-1358 Free Base in Research Procurement


UPPS Enzyme Inhibition Assays Requiring Sub-200 nM Potency for Bacterial Cell Wall Biosynthesis Studies

Researchers investigating undecaprenyl diphosphate synthase (UPPS) as an antibacterial target require inhibitors with IC50 values in the low nanomolar range to achieve robust target engagement in biochemical assays. BPH-1358 free base, with a demonstrated IC50 of 110 nM against both EcUPPS and SaUPPS, provides 5.4-fold greater potency than the most potent alternative UPPS inhibitors from tetramic/tetronic acid series (IC50 ≈ 590 nM) [1]. This potency differential enables more sensitive dose-response characterization and reduces compound consumption in high-throughput screening campaigns. The compound's activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) UPPS orthologs supports cross-species target validation studies without requiring species-specific inhibitor optimization [2].

Dual FPPS/UPPS Target Engagement Studies in Antibacterial Mechanism-of-Action Research

BPH-1358 free base is the only commercially available compound with documented dual inhibition of FPPS (human IC50 = 1.8 μM) and UPPS (bacterial IC50 = 110 nM), supported by peer-reviewed enzyme inhibition data and X-ray crystallographic characterization of unique ligand-binding geometries [1][2]. This dual-targeting profile enables investigations into the synergistic antibacterial effects of simultaneously disrupting bacterial isoprenoid biosynthesis (via UPPS inhibition) and host or pathogen mevalonate pathway flux (via FPPS inhibition). In contrast, bisphosphonate FPPS inhibitors such as zoledronate (FPPS IC50 = 1.9 μM) lack UPPS inhibitory activity and antibacterial MIC values, making them unsuitable for this application [3].

In Vivo MRSA Infection Model Studies Requiring Preclinically Validated Antibacterial Efficacy

For researchers planning murine MRSA infection studies, BPH-1358 free base offers a preclinically validated positive control or lead compound with documented in vivo survival benefit. The compound achieved complete protection (20/20 mice survived) in an intraperitoneal MRSA infection model using the USA200 strain at a dose of 10 mg/kg [1]. This survival endpoint provides a quantitative benchmark for evaluating novel antibacterial candidates in the same model system. The in vitro-to-in vivo translation is supported by S. aureus MIC data (~250 ng/mL) and bacterial growth inhibition EC50 values (290 nM against S. aureus) [2]. Researchers can leverage these published parameters for dose-ranging studies and pharmacokinetic/pharmacodynamic modeling.

Non-Bisphosphonate FPPS Inhibitor Control for Isoprenoid Biosynthesis Pathway Studies

Investigators studying the mevalonate pathway and isoprenoid biosynthesis require FPPS inhibitors that lack the bone-targeting properties and chelation effects of nitrogen-containing bisphosphonates. BPH-1358 free base, with its biphenyl bisamidine scaffold (MW 528.60) and documented FPPS IC50 of 1.8 μM, provides a structurally distinct FPPS inhibitor for use as an orthogonal chemical probe [1]. Unlike zoledronate and alendronate, BPH-1358 does not contain phosphonate groups that confer high affinity for hydroxyapatite and prolonged bone retention, enabling interpretation of FPPS inhibition effects in non-skeletal tissues and cell-based assays without confounding matrix-binding artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPH-1358 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.